N-(2,5-Dimethylphenyl)-1-{N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 2,5-dimethylphenylamine with formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,5-Dimethylphenyl)acetamide
- N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide
Uniqueness
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide stands out due to its unique structural features and specific chemical properties
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H23N3O2/c1-13(2)17-9-7-16(8-10-17)12-21-23-20(25)19(24)22-18-11-14(3)5-6-15(18)4/h5-13H,1-4H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
WNIIXPIQVCCFOQ-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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